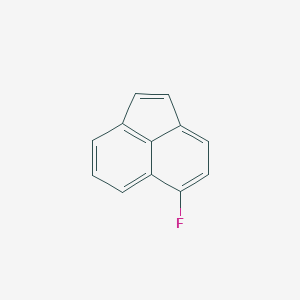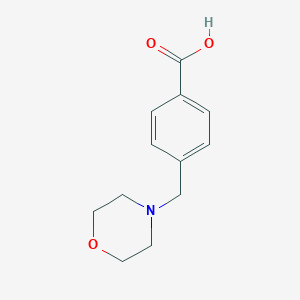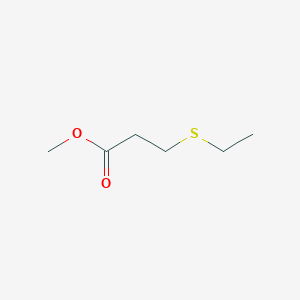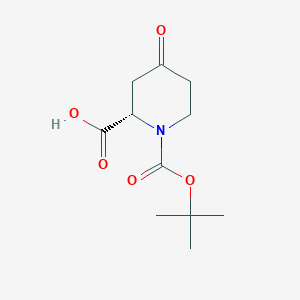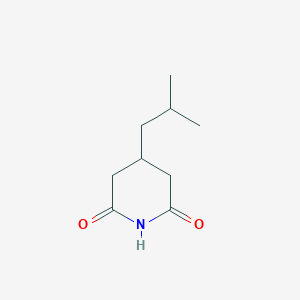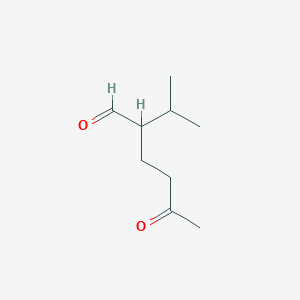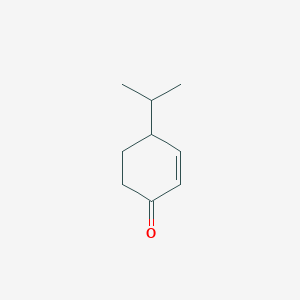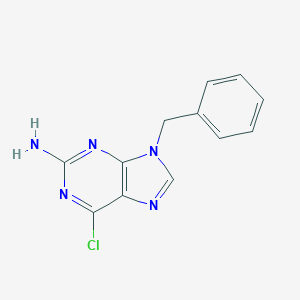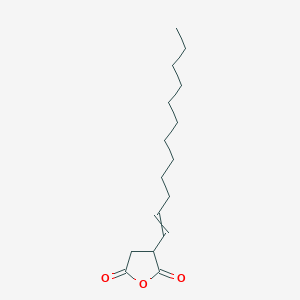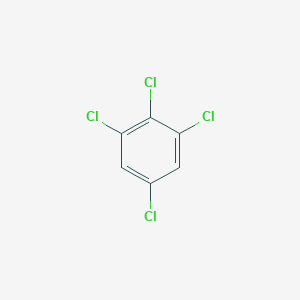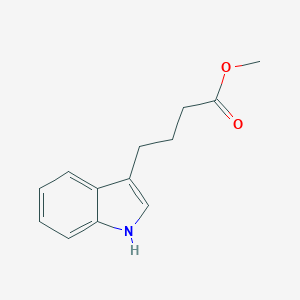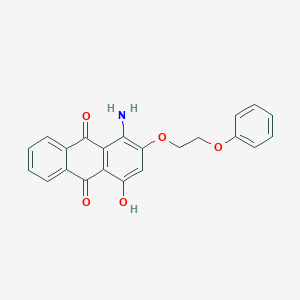![molecular formula C12H16Cl6O2Si B107589 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene CAS No. 18106-12-2](/img/structure/B107589.png)
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene, also known as Kepone, is a synthetic organic compound that was widely used as a pesticide and industrial chemical in the past. Due to its toxicity and persistence in the environment, Kepone has been banned in many countries since the 1970s. However, it remains a significant environmental pollutant and a subject of scientific research.
Mécanisme D'action
The mechanism of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene toxicity is complex and not fully understood. It is believed that 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene acts as a potent inhibitor of the enzyme Na+/K+-ATPase, which is involved in the regulation of ion transport across cell membranes. This leads to disruption of cellular homeostasis and various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene exposure has been shown to cause a range of biochemical and physiological effects in laboratory animals and humans. These include neurotoxicity, liver damage, reproductive toxicity, immunotoxicity, and carcinogenicity. 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has also been shown to accumulate in various tissues and organs, including the liver, adipose tissue, and brain.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has been widely used as a model compound for studying the toxicity and metabolism of chlorinated organic compounds. Its advantages include its well-characterized toxicological and biochemical effects, its persistence in the environment, and its availability as a pure compound. However, its limitations include its high toxicity and potential for environmental contamination, which requires careful handling and disposal.
Orientations Futures
There are several areas of future research that could benefit from further study of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene. These include:
1. Development of new analytical methods for detecting and quantifying 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene in environmental samples, as well as its metabolites and degradation products.
2. Investigation of the mechanisms of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene toxicity and metabolism at the molecular level, using advanced techniques such as proteomics, metabolomics, and transcriptomics.
3. Evaluation of the potential health effects of low-level and chronic exposure to 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene in humans, including its effects on neurodevelopment, immune function, and cancer risk.
4. Development of new strategies for remediation of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene-contaminated sites, including bioremediation, phytoremediation, and chemical oxidation.
5. Investigation of the potential for 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene to act as an endocrine disruptor, and its effects on reproductive and developmental outcomes in wildlife and humans.
In conclusion, 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene is a synthetic organic compound that has been widely studied for its toxicological, environmental, and biochemical effects. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the health and environmental impacts of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene and to develop effective strategies for its remediation and management.
Méthodes De Synthèse
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene can be synthesized by the reaction of hexachlorocyclopentadiene with diethoxymethylsilane in the presence of a catalyst such as aluminum chloride. The reaction produces a mixture of isomers, including the trans isomer which is the most toxic and persistent form of 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene.
Applications De Recherche Scientifique
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has been extensively studied for its toxicological, environmental, and biochemical effects. It has been used as a model compound for studying the mechanisms of toxicity and metabolism of chlorinated organic compounds. 1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene has been shown to cause a variety of adverse effects in laboratory animals and humans, including neurotoxicity, liver damage, and carcinogenicity.
Propriétés
Numéro CAS |
18106-12-2 |
|---|---|
Nom du produit |
1,2,3,4,7,7-Hexachloro-5-(diethoxymethylsilyl)bicyclo[2.2.1]hept-2-ene |
Formule moléculaire |
C12H16Cl6O2Si |
Poids moléculaire |
433.05774 |
Nom IUPAC |
diethoxy-(1,4,5,6,7,7-hexachloro-2-bicyclo[2.2.1]hept-5-enyl)-methylsilane |
InChI |
InChI=1S/C12H16Cl6O2Si/c1-4-19-21(3,20-5-2)7-6-10(15)8(13)9(14)11(7,16)12(10,17)18/h7H,4-6H2,1-3H3 |
Clé InChI |
UCTAQCLZVJVDNF-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)OCC |
SMILES canonique |
CCO[Si](C)(C1CC2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)OCC |
Autres numéros CAS |
18106-12-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



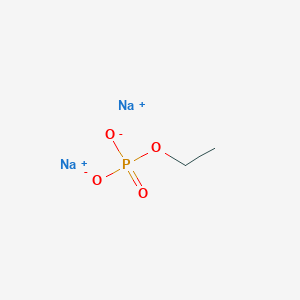
![(2S)-3-{[tert-butyl(diphenyl)silyl]oxy}-2-methyl-1-propanol](/img/structure/B107510.png)
